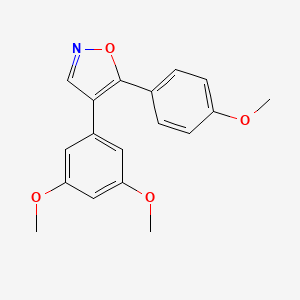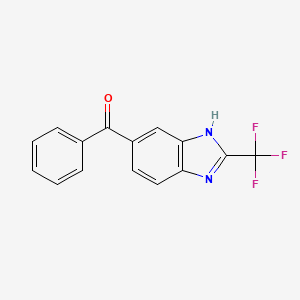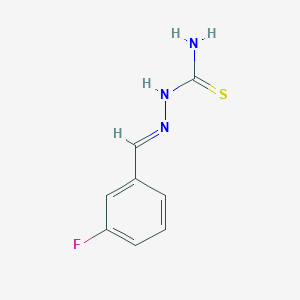
4-(3,5-Dimethoxyphenyl)-5-(4-methoxyphenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethoxyphenyl)-5-(4-methoxyphenyl)isoxazole is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)-5-(4-methoxyphenyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For this compound, the nitrile oxide is generated in situ from a precursor such as a hydroximoyl chloride.
Substitution Reactions: The phenyl rings with methoxy groups can be introduced through substitution reactions. For instance, starting with 3,5-dimethoxybenzaldehyde and 4-methoxybenzaldehyde, the aldehyde groups can be converted to the corresponding nitrile oxides, which then undergo cycloaddition to form the desired isoxazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysts: Using catalysts to increase the efficiency of the cycloaddition reaction.
Solvents: Selecting appropriate solvents to enhance the solubility of reactants and products.
Temperature and Pressure Control: Optimizing reaction conditions to favor the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)-5-(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form an amine or other derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)-5-(4-methoxyphenyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-5-(4-methoxyphenyl)isoxazole depends on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethoxyphenyl)-5-phenylisoxazole: Lacks the methoxy group on the second phenyl ring.
4-Phenyl-5-(4-methoxyphenyl)isoxazole: Lacks the methoxy groups on the first phenyl ring.
4-(3,5-Dimethoxyphenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a hydroxy group instead of a methoxy group on the second phenyl ring.
Uniqueness
4-(3,5-Dimethoxyphenyl)-5-(4-methoxyphenyl)isoxazole is unique due to the presence of methoxy groups on both phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
4-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C18H17NO4/c1-20-14-6-4-12(5-7-14)18-17(11-19-23-18)13-8-15(21-2)10-16(9-13)22-3/h4-11H,1-3H3 |
InChI Key |
GUCIPQABESCJEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NO2)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{1-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11058247.png)
![2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline](/img/structure/B11058252.png)

![2-ethoxy-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11058264.png)

![2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole](/img/structure/B11058269.png)

![Hexanoic acid, 6-[[4-(1-methylethyl)benzoyl]amino]-](/img/structure/B11058273.png)
![6-(1-Adamantyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11058279.png)
![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B11058289.png)
![4-([1-Methoxy-1,4-dioxo-4-phenylbut-2-en-2-yl]amino)benzoic acid](/img/structure/B11058291.png)
![1-(2-chlorobenzyl)-2-hydroxy-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11058294.png)
![3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11058300.png)
![4,4'-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile]](/img/structure/B11058306.png)
